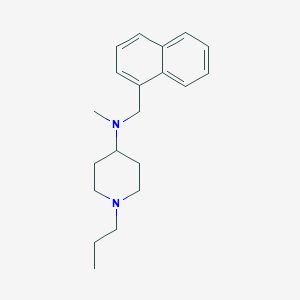![molecular formula C19H21ClN2O4S B6057376 N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. C646 has been shown to selectively inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a crucial role in gene regulation and is involved in various diseases such as cancer and inflammation.
科学研究应用
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of PCAF, which is involved in the regulation of various genes, including those involved in cancer and inflammation. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been used as a tool to study the role of PCAF in gene regulation and disease.
作用机制
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide selectively inhibits the activity of PCAF by binding to the catalytic domain of the enzyme. PCAF is a histone acetyltransferase that acetylates histones and other proteins involved in gene regulation. By inhibiting PCAF, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide prevents the acetylation of histones and other proteins, leading to changes in gene expression. This mechanism of action is thought to be responsible for the anti-cancer and anti-inflammatory effects of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell growth and proliferation. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to reduce the expression of various genes involved in cancer progression, including oncogenes and genes involved in angiogenesis. In animal models of inflammation, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is also selective for PCAF, which allows for the specific inhibition of this enzyme without affecting other histone acetyltransferases. However, N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide also has low stability in solution, which can lead to degradation over time.
未来方向
There are several future directions for the study of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One direction is the development of more potent and selective inhibitors of PCAF. Another direction is the investigation of the role of PCAF in other diseases, such as neurodegenerative diseases and cardiovascular diseases. The use of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide as a tool to study the role of PCAF in epigenetic regulation and gene expression is also an area of interest. Finally, the use of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in combination with other therapies, such as chemotherapy and immunotherapy, is an area of potential clinical application.
合成方法
N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can be synthesized using a modified version of the Ullmann coupling reaction. The synthesis involves the reaction of 4-chlorobenzylamine with 4-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with methanesulfonyl chloride to yield N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. The synthesis of N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been optimized to increase the yield and purity of the compound.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-27(24,25)22(14-15-2-6-17(20)7-3-15)18-8-4-16(5-9-18)19(23)21-10-12-26-13-11-21/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKACDAMJNIPESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
![5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)